

Echinone structure-activity relationship studies

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Compound Focus: Echinone

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Echinenone Structure and Key Activities

Echinenone is a keto-carotenoid, and its structure confers specific biological properties. The table below summarizes its core structural features and experimentally observed activities.

Feature / Activity	Description	Experimental Context & Significance
Core Structure	β -ring plus C8-keto (C4-one) group [1] [2] [3]	A keto-carotenoid derived from β -carotene [3].
Photoprotective Activity	Active. Photoactivates the Orange Carotenoid Protein (OCP) to induce photoprotection [1].	Replaces hydroxyechinenone in OCP; light causes structural changes to a red active form, enabling thermal energy dissipation [1].
Anti-inflammatory Activity	Active. Inhibits NF- κ B activation [2].	Multivariate analysis shows the unsubstituted β-ring (provitamin A activity) is crucial for this effect [2].
Provitamin A Activity	Yes. Can be converted into retinal [2].	Treatment with echinenone increased intracellular retinoid levels in monocytes [2].

Feature / Activity	Description	Experimental Context & Significance
Singlet Oxygen Quenching	Efficient deactivator of singlet molecular oxygen [4].	Considered an important antioxidant mechanism for cancer-preventive properties [4].
Gap Junctional Communication (GJC)	Induces GJC [4].	Induction of GJC is another proposed mechanism for cancer-preventive properties [4].

Comparative Activity Data

To objectively compare echinenone's performance, it is crucial to look at direct, side-by-side experimental studies. The following data from two key investigations provides strong evidence for its structure-activity relationship.

Table 1: Functional Replacement in the Orange Carotenoid Protein (OCP) [1] This study genetically changed the carotenoid bound to the OCP in cyanobacteria to test which structures are essential for its photoprotective role.

Carotenoid Bound to OCP	Protein Photoactivation	Photoprotection Induced	Essential Structural Feature
Echinenone	Yes	Yes	Carbonyl group
Zeaxanthin	No	No	Lacks carbonyl group

Table 2: Multivariate Analysis of Anti-inflammatory Activity [2] This study evaluated eight carotenoids against inflammation induced by various stimuli to identify key structural factors for anti-inflammatory activity.

Carotenoid Structure	Inhibits NF- κ B Activation (via Provitamin A activity)	Inhibits IRF Activation (via C8-keto structure)
Unsubstituted β -ring (e.g., β -carotene, Echinenone)	Strong effect	Not Applicable
C8-keto structure (e.g., Siphonaxanthin)	Not Applicable	Strong effect

Key Experimental Protocols

For researchers aiming to reproduce or build upon these findings, here are the methodologies related to the key studies cited.

1. Protocol for OCP Photoactivation Assay (Based on [1])

- **Objective:** To test whether a specific carotenoid can enable the photoactivation of the Orange Carotenoid Protein.
- **Methodology:**
 - **Genetic Modification:** Create mutant cyanobacterial strains that lack the native carotenoid (hydroxyechinenone) and instead accumulate the carotenoid of interest (e.g., echinenone or zeaxanthin).
 - **Protein Isolation:** Purify the OCP from these mutant strains.
 - **Spectroscopic Analysis:** Expose the purified OCP to light and use absorption spectroscopy to monitor the photoconversion from the dark orange form to the red active form.
 - **Functional Assay:** Measure the efficiency of thermal energy dissipation in the phycobilisomes (the antenna complexes) under high light in the different mutant strains.

2. Protocol for Anti-inflammatory Activity Assessment (Based on [2])

- **Objective:** To evaluate and compare the anti-inflammatory activity of different carotenoids.
- **Methodology:**
 - **Cell Model:** Use human monocytes or other relevant immune cell lines.
 - **Inflammation Induction:** Stimulate inflammatory pathways using various inducers like pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines.
 - **Carotenoid Treatment:** Pre-treat cells with different carotenoids, including echinenone, β -carotene, and others with varying structures.

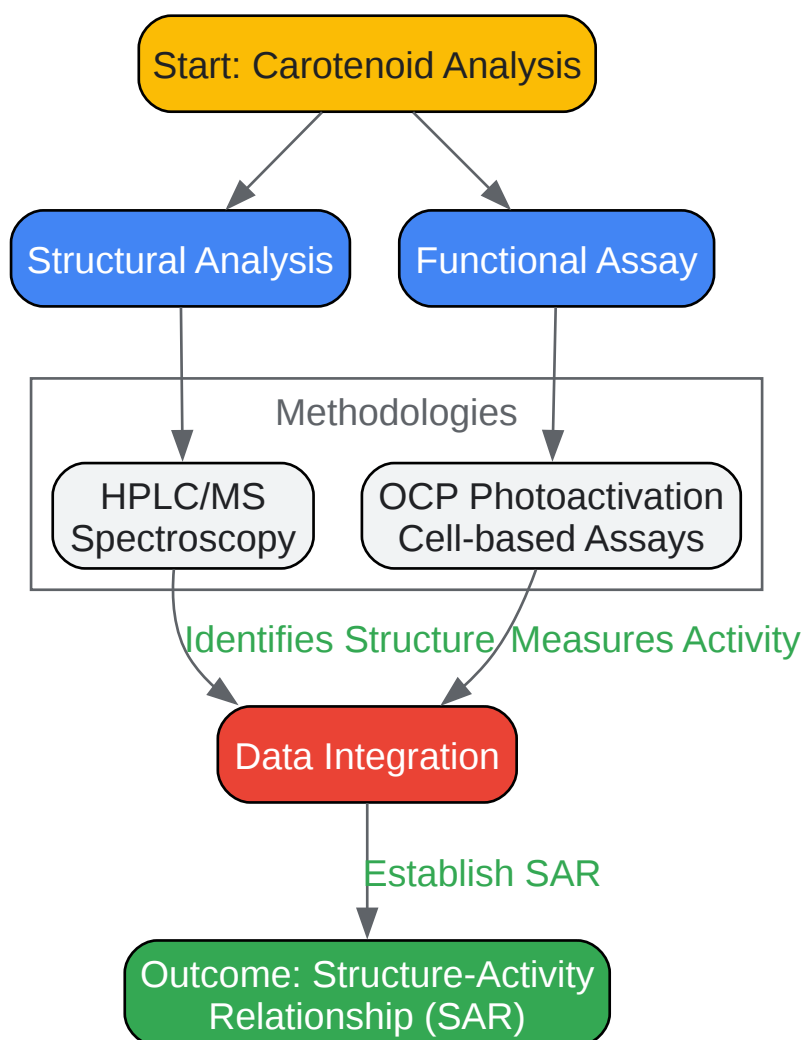
- **Readout:** Measure the activation of key signaling pathways, such as Nuclear Factor-kappa B (NF- κ B) and Interferon Regulatory Factors (IRFs), using reporter assays or by quantifying the production of downstream inflammatory cytokines.
- **Data Analysis:** Employ multivariate statistical analysis to correlate specific structural features (e.g., unsubstituted β -ring, C8-keto group) with anti-inflammatory activity.

3. General Protocol for Echinone HPLC Analysis (Based on [3] [5])

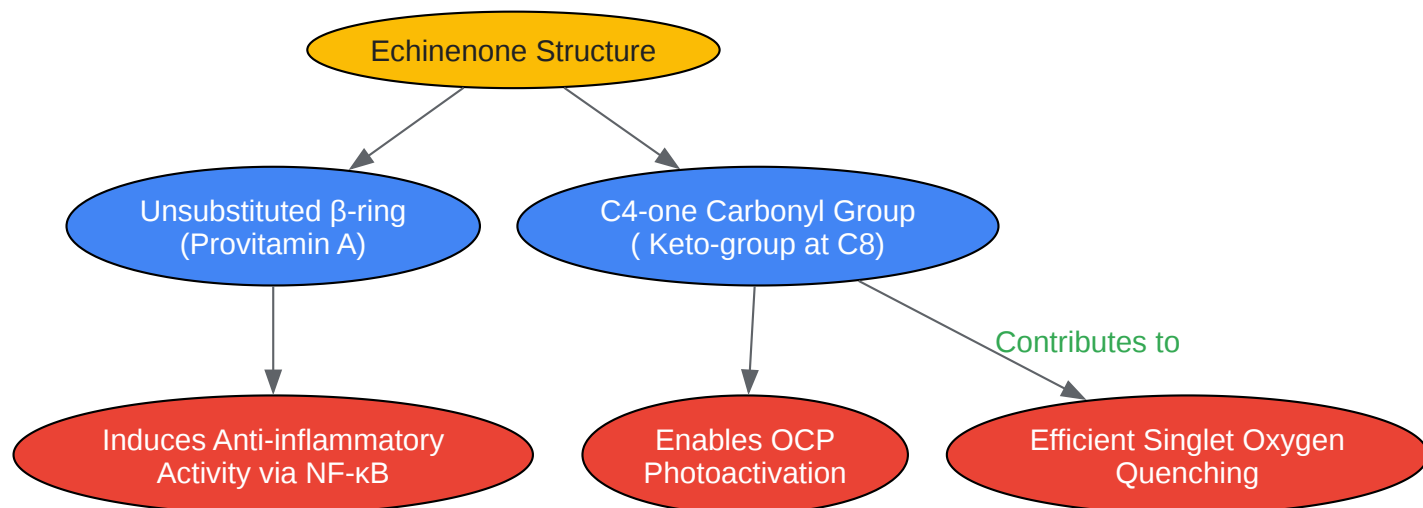
- **Extraction:** Homogenize tissue sample (e.g., freeze-dried liver). Extract carotenoids with organic solvents like petroleum ether, acetone, and ethanol, often containing an antioxidant like BHT.
- **Internal Standard:** It is common practice to add a known amount of an internal standard (e.g., echinenone itself can be used as a standard for other analytes) during extraction to correct for losses.
- **HPLC Setup:**
 - **Column:** Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 μ m).
 - **Mobile Phase:** Acetonitrile, Methylene Chloride, and Methanol (e.g., 70:15:15).
 - **Detection:** UV-Vis detector at **450 nm**.
 - **Quantification:** Identify echinenone by comparing its retention time and spectrum to an authentic standard. Quantify using a pre-established calibration curve.

Structural Diagrams and Workflows

To better visualize the experimental workflow for analyzing carotenoid activity and the core structural relationships, please refer to the following diagrams.



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Summary for Researchers

In summary, the experimental data consistently shows that echinenone's biological activity is highly dependent on its **keto-group (C4-one)** and its **unsubstituted β-ring**:

- The **keto-group** is an essential feature for its role in cyanobacterial photoprotection, a function that zeaxanthin (which lacks the carbonyl) cannot perform [1]. This group is also associated with potent antioxidant activity [4].
- The **unsubstituted β-ring** is a key determinant for its provitamin A and associated anti-inflammatory activity, likely through conversion to retinoids [2].

This makes echinenone a versatile molecule, bridging the functions of pure hydrocarbon carotenes and more highly oxygenated xanthophylls. For your comparison guides, these structural motifs provide a clear framework for objectively evaluating its performance against other carotenoids.

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